molecular formula C23H21FN2O3S B3993343 N-Benzyl-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

N-Benzyl-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B3993343
M. Wt: 424.5 g/mol
InChI Key: ZUKIBUALGWQYAN-UHFFFAOYSA-N
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Description

N-Benzyl-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a synthetic tetrahydroisoquinoline (THIQ) derivative featuring a benzyl-substituted carboxamide moiety and a 4-fluorophenylsulfonyl group at the C2 position. The THIQ scaffold is a privileged structure in medicinal chemistry, known for its conformational rigidity and ability to interact with biological targets such as opioid receptors, serotonin transporters, and neurokinin receptors . The 4-fluorophenylsulfonyl group enhances metabolic stability and modulates electronic properties, while the benzyl carboxamide contributes to lipophilicity and target binding .

Properties

IUPAC Name

N-benzyl-2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3S/c24-20-10-12-21(13-11-20)30(28,29)26-16-19-9-5-4-8-18(19)14-22(26)23(27)25-15-17-6-2-1-3-7-17/h1-13,22H,14-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKIBUALGWQYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

WAY-382534 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-382534 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is often employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways. Its unique properties make it a valuable tool for understanding complex biological processes and developing new therapeutic strategies.

Mechanism of Action

The mechanism of action of WAY-382534 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling and physiological responses, making it a potent compound for research purposes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between N-Benzyl-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide and related compounds:

Compound Name Substituents (C2 Position) Carboxamide Substituent Molecular Weight Key Features/Applications Source
N-Benzyl-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-THIQ-3-carboxamide (Target Compound) 4-Fluorophenylsulfonyl Benzyl 424.47* Hypothesized neuropharmacological activity; enhanced metabolic stability due to fluorine N/A (Inference)
N-tert-Butyl-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-THIQ-3-carboxamide 4-Methoxyphenylsulfonyl tert-Butyl 402.51 Increased lipophilicity; potential CNS penetration due to tert-butyl group
(S)-N-Benzyl-2-methyl-1,2,3,4-THIQ-3-carboxamide Methyl Benzyl 280.36 Crystal structure resolved (P61 symmetry); hydrogen-bonded networks in solid state
2-(Ethylsulfonyl)-N-(4-fluorophenyl)-1,2,3,4-THIQ-3-carboxamide Ethylsulfonyl 4-Fluorophenyl 362.42 Simpler sulfonyl group; potential opioid/SSRI bifunctional ligand
N-[2-(4-Fluorophenyl)ethyl]-1,2,3,4-THIQ-3-carboxamide None 4-Fluorophenethyl 324.38* Lacks sulfonyl group; possible serotonin receptor modulation
7-([1,1′-Biphenyl]-4-ylmethoxy)-6,8-dibromo-N-((4-chloro-3-nitrophenyl)sulfonyl)-...-3-carboxamide 4-Chloro-3-nitrophenylsulfonyl Complex substituent N/A Anticancer candidate; targets regulated cell death pathways

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Bioactivity: The 4-fluorophenylsulfonyl group in the target compound may improve metabolic stability compared to the 4-methoxyphenylsulfonyl analog (), as fluorine is less prone to oxidative metabolism.

In contrast, the tert-butyl group in increases lipophilicity, which may improve blood-brain barrier penetration .

Structural Rigidity :

  • The THIQ core in all analogs enforces a semi-chair conformation, as demonstrated by X-ray crystallography in . This rigidity is advantageous for selective receptor binding .

Biological Applications: Compounds with 4-fluorophenyl or 4-chloro-3-nitrophenylsulfonyl groups () show promise in oncology and neuropharmacology, respectively.

Biological Activity

N-Benzyl-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a tetrahydroisoquinoline core with a benzyl group and a sulfonyl moiety. Its molecular formula is C18H19FN2O2S, with a molecular weight of approximately 348.42 g/mol. The incorporation of the 4-fluorophenyl group enhances its biological activity by modifying its interaction with biological targets.

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens. It has been particularly effective against Gram-positive bacteria due to its ability to disrupt bacterial cell wall synthesis.
  • Anticancer Properties : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of key signaling pathways associated with cell survival and death.
  • Neuroprotective Effects : Preliminary research suggests that the compound may offer neuroprotection in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation, which are critical factors in conditions such as Alzheimer's disease.

Case Studies

StudyFindingsReference
Antimicrobial Efficacy Demonstrated activity against Staphylococcus aureus with MIC values lower than traditional antibiotics.
Cancer Cell Apoptosis Induced apoptosis in MCF-7 breast cancer cells via caspase activation.
Neuroprotection Reduced neuroinflammation in an animal model of Alzheimer's disease, improving cognitive function.

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

  • Antimicrobial Studies : A study published in 2023 highlighted the compound's effectiveness against multidrug-resistant strains of bacteria. The results indicated that modifications to the sulfonamide group enhanced its antimicrobial potency significantly .
  • Cancer Research : A recent article reported that this compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index. The study emphasized its potential as a lead compound for developing new anticancer agents .
  • Neuroprotective Mechanisms : Research focusing on neuroprotection revealed that the compound could inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in neuronal cell cultures .

Q & A

Q. What are the established synthetic routes for N-Benzyl-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide?

The compound can be synthesized via multicomponent Ugi-type reactions, as demonstrated for structurally similar tetrahydroisoquinoline derivatives. For example, IBX-mediated oxidative Ugi reactions enable efficient functionalization of the tetrahydroisoquinoline core, with yields up to 73% under optimized conditions (e.g., using 3-phenylpropiolic acid and benzylisonitrile as reactants) . Key steps include:

  • Core assembly : Cyclization of 1,2,3,4-tetrahydroisoquinoline precursors.
  • Sulfonylation : Introduction of the 4-fluorophenylsulfonyl group via nucleophilic substitution or coupling reactions.
  • Carboxamide formation : Amidation using benzylamine derivatives. Solvent selection (e.g., DCM) and temperature control (0–25°C) are critical for minimizing side reactions .

Q. Which analytical methods are most reliable for characterizing this compound?

Standard characterization involves:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm regiochemistry and stereochemistry (e.g., distinguishing between substituents on the tetrahydroisoquinoline ring) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and purity (>95%) .
  • HPLC : For assessing purity, especially when synthesizing derivatives with potential biological activity .
  • Melting Point Analysis : Used to confirm crystalline stability (e.g., mp 244–245°C for related hydrochloride salts) .

Advanced Research Questions

Q. How can researchers optimize the yield of sulfonylation reactions during synthesis?

Contradictions in reported yields (e.g., 73% in Ugi reactions vs. lower yields in alternative methods) suggest solvent and catalyst dependencies. Key strategies include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance sulfonyl group activation .
  • Catalyst screening : Use of Pd-based catalysts for coupling reactions involving fluorophenyl groups .
  • Temperature gradients : Stepwise heating (25°C → 80°C) to balance reaction rate and byproduct formation . Comparative studies of substituent effects (e.g., electron-withdrawing vs. donating groups on the phenyl ring) are recommended to resolve inconsistencies .

Q. What experimental designs are suitable for probing the biological mechanism of this compound?

Based on structurally related tetrahydroisoquinoline sulfonamides, the compound may target enzymes or receptors (e.g., kinase inhibition or GPCR modulation). Methodological approaches include:

  • Kinase profiling assays : Screen against panels of 50–100 kinases to identify primary targets .
  • Molecular docking : Use X-ray crystallography data of homologous proteins (e.g., PDB entries for sulfonamide-binding enzymes) to predict binding modes .
  • Cellular viability assays : Compare IC50_{50} values in cancer vs. normal cell lines to assess selectivity . Note: Contradictions in mechanism-of-action studies (e.g., off-target effects) require orthogonal validation via CRISPR knockouts or isotopic labeling .

Q. How should researchers address discrepancies in reported biological activity data?

Variations in IC50_{50} values or target selectivity across studies may arise from:

  • Purity differences : Impurities >5% can skew assay results. Use HPLC to confirm ≥95% purity .
  • Cell line heterogeneity : Test activity in ≥3 cell lines (e.g., HeLa, MCF-7, and primary cells) .
  • Solubility limitations : Pre-dissolve compounds in DMSO (≤0.1% final concentration) to avoid aggregation . A meta-analysis of existing data (e.g., comparing EC50_{50} ranges for sulfonamide derivatives) is advised to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-Benzyl-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.